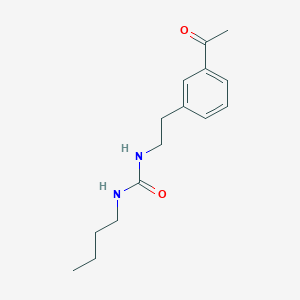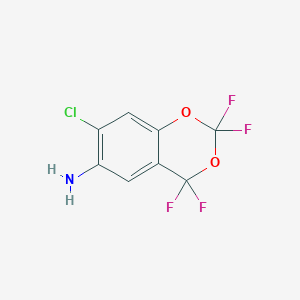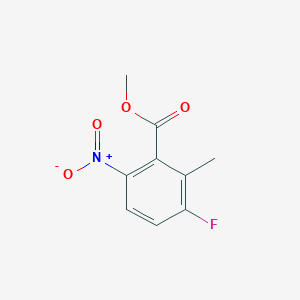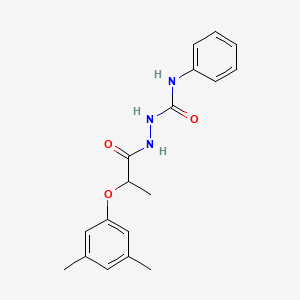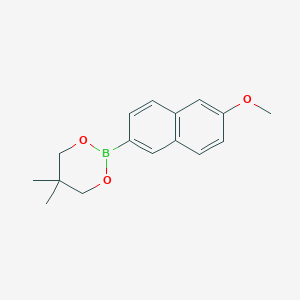
7-Methyl-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-amine, 94%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-amine, 94% (7-MTFD-94%) is a synthetic compound belonging to the class of benzodioxin derivatives. It is a colorless, odorless, crystalline solid with a melting point of 88 °C. 7-MTFD-94% is widely used in scientific research for its various applications, such as drug development, drug synthesis, and other laboratory experiments.
Mecanismo De Acción
7-MTFD-94% acts as an agonist at the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to the release of neurotransmitters and the activation of downstream signaling pathways. This activation of the receptor leads to the production of various physiological and biochemical effects, such as an increase in serotonin levels, an increase in dopamine levels, and an increase in norepinephrine levels.
Biochemical and Physiological Effects
7-MTFD-94% has various biochemical and physiological effects. It increases serotonin levels, dopamine levels, and norepinephrine levels. It also has anti-inflammatory and analgesic effects, as well as neuroprotective effects. Furthermore, it has been shown to have anti-cancer effects, as well as anti-depressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-MTFD-94% has several advantages when used in laboratory experiments. It is relatively easy to synthesize and is commercially available. It is also relatively stable and has a long shelf life. Furthermore, it is non-toxic and has a low environmental impact. However, it has some limitations. It is not water soluble and can be difficult to dissolve in organic solvents. Furthermore, it is not very soluble in polar solvents, such as methanol or ethanol.
Direcciones Futuras
There are several potential future directions for 7-MTFD-94%. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another potential direction is to explore its potential applications in drug development and drug synthesis. Furthermore, it could be used to develop new compounds with improved pharmacological properties. Additionally, it could be used to develop new laboratory experiments for the study of various biological processes, such as the regulation of gene expression and the regulation of cell signaling pathways. Finally, it could be used to develop new compounds with improved pharmacokinetic properties, such as increased bioavailability, increased solubility, and increased stability.
Métodos De Síntesis
7-MTFD-94% is synthesized via a three-step process. The first step involves the reaction between 2,2,3-trifluorobenzaldehyde and 2-amino-3-methyl-1,4-benzodioxane in the presence of catalytic acid. The second step involves the reaction of the product of the first reaction with 6-chloro-1,4-benzodioxin-3-amine in the presence of a base. Finally, the third step involves the reaction of the product of the second reaction with sodium hydride in the presence of anhydrous acetonitrile.
Aplicaciones Científicas De Investigación
7-MTFD-94% is used in various scientific research applications, such as drug development, drug synthesis, and other laboratory experiments. It is often used as an intermediate in the synthesis of drugs, such as anticonvulsants, anti-inflammatories, and anti-cancer agents. It can also be used as a reagent in the synthesis of other compounds, such as benzodioxin derivatives. Furthermore, it is used in the preparation of other compounds, such as 7-methyl-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-amine, 94% (7-MTFD-94%).
Propiedades
IUPAC Name |
2,2,3-trifluoro-7-methyl-3H-1,4-benzodioxin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-4-2-7-6(3-5(4)13)14-8(10)9(11,12)15-7/h2-3,8H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJXWQUYMBMQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)OC(C(O2)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

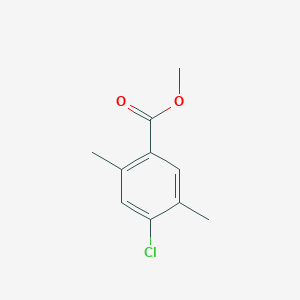


![4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6321748.png)
![4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321751.png)
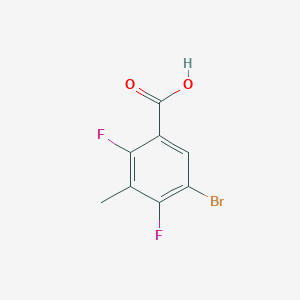
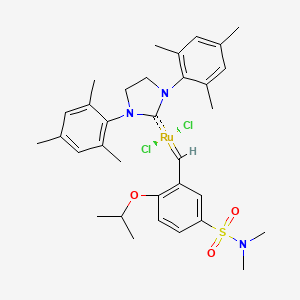

![1-[(5-Methylfuran-2-yl)methyl]guanidine, 90%](/img/structure/B6321790.png)
